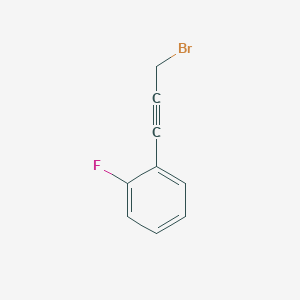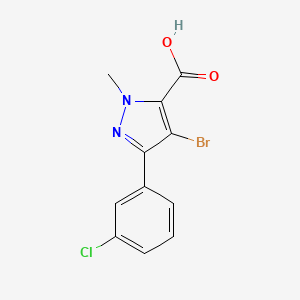![molecular formula C32H36N4O7S B2617169 4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 451464-94-1](/img/structure/B2617169.png)
4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antitumor Activity of Quinazolinone Derivatives
A study highlighted the synthesis and evaluation of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies further confirmed the potential of these derivatives as effective antitumor agents by inhibiting key cancer cell line growths through mechanisms similar to known inhibitors (Ibrahim A. Al-Suwaidan et al., 2016).
Synthesis and Characterization for Antimicrobial Applications
Another study focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. The research demonstrated the antibacterial and antifungal activities of newly synthesized quinazoline compounds against various microbial strains, highlighting their potential as antimicrobial agents (N. Desai, P. N. Shihora, D. Moradia, 2007).
Novel Synthesis Techniques and Applications
Further, research on the synthesis of substituted benzoquinazolinones introduced novel amino- and sulfanyl-derivatives. These compounds exhibited significant anticancer activities, particularly against HT29 and HCT116 cell lines, indicating their potential in cancer treatment strategies (M. Nowak et al., 2015).
Biomedical Applications of Poly(2-oxazolines)
In the realm of biomedical applications, a study on poly(2-oxazolines) demonstrated their low cytotoxicity and potential in drug delivery systems. The research showed how these polymers, with varying alkyl chain lengths and molar masses, could be utilized in biomedical applications due to their non-cytotoxic properties and ability to interact with living cells without significant immunosuppressive effects (J. Kronek et al., 2011).
Propiedades
IUPAC Name |
4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O7S/c1-40-22-12-14-26(41-2)25(19-22)34-30(38)20-44-32-35-24-9-6-5-8-23(24)31(39)36(32)17-7-10-29(37)33-16-15-21-11-13-27(42-3)28(18-21)43-4/h5-6,8-9,11-14,18-19H,7,10,15-17,20H2,1-4H3,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBGHRQXJWOJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)


![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)


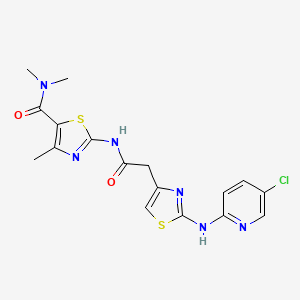
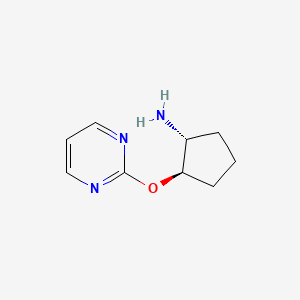
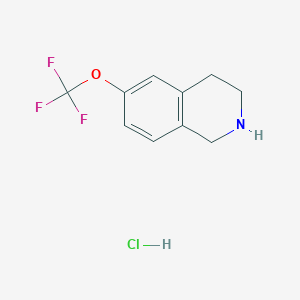

![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)
